Home > Products > Screening Compounds P11402 > Etoricoxib Impurity 12
Etoricoxib Impurity 12 - 646459-41-8

Etoricoxib Impurity 12

Catalog Number: EVT-1457081
CAS Number: 646459-41-8
Molecular Formula: C21H16ClN3O2S
Molecular Weight: 409.888
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Etoricoxib Impurity 12 arises during the synthetic processes aimed at producing Etoricoxib. The synthesis involves several chemical reactions, including cyclization, acylation, and cyanogenation, which can lead to unintended byproducts like this impurity . Understanding its formation is crucial for improving synthetic methods and ensuring high-quality pharmaceutical products.

Classification

Etoricoxib Impurity 12 is classified as a pharmaceutical impurity. Its presence in drug formulations necessitates rigorous analytical methods for quantification and control to ensure compliance with regulatory standards for pharmaceutical purity .

Synthesis Analysis

The synthesis of Etoricoxib Impurity 12 is closely tied to the synthetic routes used for Etoricoxib itself. Common methods include:

  • Cyanogenation Reactions: Involves sodium cyanide in solvents such as tetrahydrofuran, where side reactions may produce impurities .
  • Cyclization Processes: These processes often involve multiple steps where intermediates can react unpredictably, leading to impurities like Etoricoxib Impurity 12.

Technical Details

The synthesis typically includes several reaction steps:

  1. Formation of Intermediates: Initial compounds undergo transformations through acylation and cyclization.
  2. Purification Steps: High-performance liquid chromatography (HPLC) is employed to separate and purify the desired product from impurities .
Molecular Structure Analysis

Etoricoxib Impurity 12 has a complex molecular structure that resembles other non-steroidal anti-inflammatory drugs. Its structural features include:

  • Functional Groups: The presence of a sulfonamide group contributes to its chemical behavior.
  • Molecular Geometry: The arrangement of atoms influences its reactivity and interaction with biological targets.

Data

  • Molecular Formula: C_{18}H_{20}N_{2}O_{3}S
  • Molecular Weight: 397.88 g/mol
  • Chemical Structure Visualization: Structural diagrams can be generated using cheminformatics software for detailed analysis.
Chemical Reactions Analysis

Etoricoxib Impurity 12 can participate in various chemical reactions depending on its functional groups. Key reactions include:

  • Reactions with Nucleophiles: The sulfonamide group can react with nucleophiles under certain conditions.
  • Degradation Pathways: Under specific conditions, this impurity may degrade or transform into other compounds, affecting its stability in formulations.

Technical Details

The reactions typically involve:

  1. Cyclization: Leading to the formation of core structures.
  2. Acylation: Which can lead to side products if not carefully controlled .
Mechanism of Action

While Etoricoxib Impurity 12 does not have a therapeutic mechanism of action itself, understanding the mechanism of action of its parent compound, Etoricoxib, provides context:

  • Selective Inhibition of Cyclooxygenase-2 (COX-2): This mechanism reduces the production of prostaglandins involved in inflammation and pain signaling.

Process Data

The presence of impurities like Etoricoxib Impurity 12 can potentially alter the pharmacokinetics and pharmacodynamics of the active drug if not adequately controlled.

Physical and Chemical Properties Analysis

Etoricoxib Impurity 12 exhibits various physical and chemical properties relevant to its behavior in pharmaceutical formulations:

  • Solubility: Solubility characteristics are crucial for formulation development.
  • Stability: The stability profile under different environmental conditions (temperature, pH) affects its usability in drug products.

Relevant Data or Analyses

  • Melting Point: Specific melting points can be determined through differential scanning calorimetry (DSC).
  • Spectroscopic Data: Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide insights into molecular interactions.
Applications

Etoricoxib Impurity 12 has significant applications in various scientific fields:

  • Analytical Method Development: It is used in developing robust analytical methods for quantifying impurities in pharmaceutical formulations .
  • Quality Control Applications: Ensuring that drug products meet regulatory standards for purity and efficacy is critical in pharmaceutical manufacturing processes.
Introduction to Etoricoxib and Its Impurities

Pharmacological Context of Etoricoxib as a Selective COX-2 Inhibitor

Etoricoxib is a second-generation nonsteroidal anti-inflammatory drug (NSAID) with high selectivity for cyclooxygenase-2 (COX-2). Its mechanism involves inhibition of prostaglandin synthesis at inflammatory sites while sparing constitutive COX-1 activity. With an estimated selectivity ratio of 106-fold for COX-2 over COX-1, etoricoxib demonstrates superior enzymatic specificity compared to earlier COX-2 inhibitors like celecoxib or rofecoxib [1] [5] [6]. This pharmacological profile enables its clinical use in managing osteoarthritis, rheumatoid arthritis, acute gouty arthritis, ankylosing spondylitis, and chronic low back pain, where inflammation-mediated pain requires targeted intervention [3] [5]. The drug's molecular structure (5-chloro-2-(6-methylpyridin-3-yl)-3-(4-(methylsulfonyl)phenyl)pyridine; C18H15ClN2O2S) provides the foundation for its binding affinity to the COX-2 active site while contributing to its extended plasma half-life of approximately 22 hours, permitting once-daily dosing [5] [8].

Table 1: Molecular Properties of Etoricoxib and Impurity 12

PropertyEtoricoxibImpurity 12
Chemical Name5-chloro-2-(6-methylpyridin-3-yl)-3-(4-(methylsulfonyl)phenyl)pyridine6-chloro-2-(6-methylpyridin-3-yl)-3-(4-(methylsulfonyl)phenyl)-1,8-naphthyridine
Molecular FormulaC18H15ClN2O2SC21H16ClN3O2S
CAS Registry Number202409-33-4646459-41-8
Molecular Weight (g/mol)358.84409.90
Primary Pharmacological RoleSelective COX-2 inhibitionNo known therapeutic activity

Regulatory Significance of Pharmaceutical Impurities in Drug Development

Pharmaceutical impurities are chemically defined entities that arise during synthesis, manufacturing, or storage of active pharmaceutical ingredients (APIs). Global regulatory agencies, including the U.S. FDA and European EMA, enforce stringent controls on impurities through guidelines such as ICH Q3A(R2) and Q3B(R2). These regulations mandate identification, quantification, and toxicological evaluation of impurities present above threshold levels (typically >0.10%) in drug substances and products [5] [7] [8]. For etoricoxib, impurities like Etoricoxib Impurity 12 require thorough characterization due to potential impacts on drug safety and efficacy. Though not approved in the United States due to cardiovascular risk concerns, etoricoxib is marketed in over 60 countries under brand names including Arcoxia® and Tauxib®, where impurity profiling remains essential for quality assurance [3] [5]. Regulatory submissions for generic versions (e.g., Xumer® 90 mg) must include comprehensive impurity datasets demonstrating equivalence to reference products through advanced analytical techniques like UPLC-MS/MS [8].

Classification and Sources of Etoricoxib Impurities: Process-Related vs. Degradation Products

Etoricoxib impurities are systematically categorized based on origin: process-related impurities emerge during synthesis, while degradation products form under storage or stress conditions. Etoricoxib Impurity 12 (6-chloro-2-(6-methylpyridin-3-yl)-3-(4-(methylsulfonyl)phenyl)-1,8-naphthyridine; CAS 646459-41-8) is classified as a process-related intermediate [2] [3] [7]. It arises during the coupling reaction between halogenated pyridine precursors and 4-(methylsulfonyl)phenylboronic acid, where incomplete purification leads to residual presence [2] [7]. Structurally, it differs from the API through its 1,8-naphthyridine core—a bicyclic heteroaromatic system—versus the bipyridine scaffold of etoricoxib [2] [4].

Table 2: Classification of Representative Etoricoxib Impurities

Impurity TypeRepresentative ExamplesPrimary Source
Process-RelatedEtoricoxib Impurity 12 (CAS 646459-41-8)Synthetic intermediates
Desmethyl Etoricoxib (CAS 202409-31-2)Incomplete methylation
Degradation ProductsEtoricoxib N-Oxide (CAS 325855-74-1)Oxidative stress
Sulfonamide derivativesHydrolytic cleavage
Starting MaterialsMethyl 6-methylpyridine-3-carboxylate (CAS 5470-70-2)Residual reactants

Degradation impurities, conversely, form post-synthesis through pathways including:

  • Oxidation: Catalyzed by light or metals, producing Etoricoxib N-Oxide (CAS 325855-74-1) [7] [9]
  • Hydrolysis: Cleavage of sulfonamide or methylpyridine groups under acidic/basic conditions [3]
  • Photolysis: Radical-mediated rearrangement observed in stability studies [6]Notably, Impurity 12 is predominantly synthetic rather than degradative, requiring control during manufacturing through purification optimization rather than stability protocols [2] [7]. Regulatory-compliant synthesis necessitates stringent process controls to limit this impurity to levels typically below 0.15%, as specified in pharmacopeial standards [3] [7].

Properties

CAS Number

646459-41-8

Product Name

Etoricoxib Impurity 12

IUPAC Name

6-chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)-1,8-naphthyridine

Molecular Formula

C21H16ClN3O2S

Molecular Weight

409.888

InChI

InChI=1S/C21H16ClN3O2S/c1-13-3-4-15(11-23-13)20-19(10-16-9-17(22)12-24-21(16)25-20)14-5-7-18(8-6-14)28(2,26)27/h3-12H,1-2H3

InChI Key

KMVNADBESBBLJC-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)C2=NC3=NC=C(C=C3C=C2C4=CC=C(C=C4)S(=O)(=O)C)Cl

Synonyms

Etoricoxib Impurity

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.